![molecular formula C21H21N3OS B2637875 1-({[1-(3,5-二甲苯基)-1H-咪唑-2-基]硫代}乙酰)吲哚 CAS No. 851131-80-1](/img/structure/B2637875.png)
1-({[1-(3,5-二甲苯基)-1H-咪唑-2-基]硫代}乙酰)吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
生物监测和膳食暴露
- 杂环芳香胺与 1-({[1-(3,5-二甲苯基)-1H-咪唑-2-基]硫代}乙酰)吲哚在结构上相关,研究了它们在人体生物系统中的存在。例如,在人尿中测量了某些杂环胺的水平,揭示了通过饮食持续接触这些化合物。具体来说,杂环胺之一的 MeIQx 在尿液样本中被检测到,表明膳食暴露 (Ushiyama 等人,1991)。一项生物监测研究还概述了一种测量人尿中杂环芳香胺代谢物的方法,阐明了代谢途径和暴露水平 (Stillwell 等人,1999)。
抗真菌应用
- 对与该化学物质结构相关的抗真菌化合物的研究揭示了显着的抗真菌活性。例如,舍他康唑在治疗花斑糠疹和皮肤真菌病方面显示出有希望的结果,表现出高抗真菌活性和极好的安全性 (Nasarre 等人,1992;Romaguera 等人,1992;Pedragosa 等人,1992)。
代谢和加合物形成研究
- 对与目标化合物在结构上相关的杂环胺的研究深入探讨了它们的代谢过程和 DNA 加合物形成,尤其是在低剂量下。此类研究对于了解与接触这些化合物相关的潜在健康风险至关重要。例如,对人类和啮齿动物中 MeIQx 和 PhIP 代谢的调查突出了显着差异,表明啮齿动物模型可能无法准确代表人类对这些化合物的反应 (Turteltaub 等人,1999)。
抗甲状腺和抗惊厥应用
- 抗甲状腺药物 1-甲基-2-巯基咪唑与目标化合物具有结构相似性,已显示出在治疗甲状腺功能亢进方面的有效性,表明相关化合物的潜在治疗应用 (Reveno 和 Rosenbaum,1950)。类似地,N-(2,6-二甲苯基)-5-甲基-3-异恶唑甲酰胺是一种与利多卡因相关的实验性抗惊厥药,表现出显着的药代动力学和代谢,阐明了结构相关化合物的治疗潜力 (Martin 等人,1997)。
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline may also interact with multiple targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline may interact with its targets in a way that results in one or more of these effects.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound affects multiple pathways, leading to diverse downstream effects.
Result of Action
Given the range of biological activities associated with indole derivatives , it’s likely that this compound has diverse effects at the molecular and cellular levels.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15-11-16(2)13-18(12-15)23-10-8-22-21(23)26-14-20(25)24-9-7-17-5-3-4-6-19(17)24/h3-6,8,10-13H,7,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGRXFODCUXMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylethanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。